2,5-Dimethyl-1H-pyrrole

Description

Properties

IUPAC Name |

2,5-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPNRQCYSFBWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211552 | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 7.7 deg C; [ChemIDplus] Liquid; [Aldrich MSDS], Liquid | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

168.00 to 171.00 °C. @ 740.00 mm Hg | |

| Record name | 2,5-Dimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.8 [mmHg] | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-84-3 | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3OYF5521 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

7.7 °C | |

| Record name | 2,5-Dimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,5-Dimethyl-1H-pyrrole chemical properties and structure

An In-depth Technical Guide to 2,5-Dimethyl-1H-pyrrole: Chemical Properties and Structure

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,5-Dimethyl-1H-pyrrole (CAS No: 625-84-3). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize pyrrole derivatives as versatile building blocks. This document summarizes key physicochemical data, details common synthetic protocols, and explores the compound's applications as a precursor in the synthesis of active pharmaceutical ingredients and advanced materials.

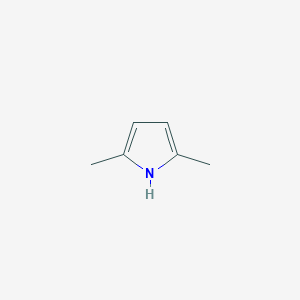

Chemical Structure and Identifiers

2,5-Dimethyl-1H-pyrrole is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with methyl groups at the 2 and 5 positions.[1][2] This substitution pattern significantly influences its chemical reactivity and physical properties.

Caption: Chemical Structure of 2,5-Dimethyl-1H-pyrrole

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 2,5-dimethyl-1H-pyrrole | [3][4] |

| CAS Number | 625-84-3 | [3] |

| Molecular Formula | C₆H₉N | [3][4] |

| Molecular Weight | 95.14 g/mol | [4] |

| SMILES | CC1=CC=C(N1)C | [4] |

| InChI | InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3 | [3][4] |

| InChIKey | PAPNRQCYSFBWDI-UHFFFAOYSA-N | [3][4] |

| Synonyms | 2,5-Dimethylpyrrole, 2,5-Dimethylazole | [4][5] |

Physicochemical Properties

2,5-Dimethyl-1H-pyrrole is typically a clear yellow to orange-brown liquid at room temperature.[6] It is characterized by a strong, pungent odor and will turn into a red resin upon exposure to air.[7] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Physical State | Liquid | [5][6] |

| Melting Point | 6.5 - 7.7 °C | [5][7] |

| Boiling Point | 165 °C at 740 mmHg | [6][7] |

| Density | 0.935 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.505 | [6] |

| Vapor Pressure | 1.88 mmHg at 25 °C | [5] |

| Flash Point | 130 °F (54.4 °C) | [7] |

| Water Solubility | Insoluble | [7] |

| Solubility | Miscible in ethanol and ether | [7] |

| pKa (Strongest Acidic) | 17.97 (Predicted) | [1][2] |

| LogP | 1.45 - 1.53 (Predicted) | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,5-Dimethyl-1H-pyrrole. Key data from various techniques are available through public databases.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and pyrrole ring protons.[8]

-

IR Spectroscopy: The infrared spectrum shows absorption bands corresponding to N-H and C-H stretching, as well as vibrations characteristic of the pyrrole ring.[3][9]

-

Mass Spectrometry: The electron ionization mass spectrum is available and can be used to confirm the molecular weight and fragmentation pattern.[3][10]

Synthesis and Experimental Protocols

The most common and established method for synthesizing 2,5-Dimethyl-1H-pyrrole is the Paal-Knorr condensation. An alternative sustainable method involves a two-step, one-pot conversion from 2,5-dimethylfuran.

Paal-Knorr Synthesis from 2,5-Hexanedione

This classic method involves the cyclocondensation reaction of a 1,4-dicarbonyl compound, 2,5-hexanedione (also known as acetonylacetone), with an amine source, typically ammonia or an ammonium salt like ammonium carbonate.[11][12]

Caption: Workflow for Paal-Knorr Synthesis of 2,5-Dimethyl-1H-pyrrole.

Experimental Protocol (Adapted from Organic Syntheses) [12]

-

Reaction Setup: In a suitable flask fitted with an air-cooled condenser, combine 2,5-hexanedione (0.88 mole) and ammonium carbonate (1.75 moles).

-

Initial Heating: Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes). During this time, prevent sublimed ammonium carbonate from blocking the condenser by periodically pushing it back into the reaction mixture.

-

Reflux: Replace the air condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.

-

Workup: Cool the mixture to room temperature. The mixture will separate into two layers.

-

Separation and Extraction: Separate the upper yellow layer, which is the crude 2,5-dimethylpyrrole. Extract the lower aqueous layer with a small volume of chloroform.

-

Purification: Combine the crude product with the chloroform extract. Purify by distillation under reduced pressure, collecting the fraction at 51–53°C/8 mm Hg. The expected yield is 81–86%.

Two-Step Synthesis from 2,5-Dimethylfuran

A sustainable, high-yield process has been developed starting from bio-based 2,5-dimethylfuran (DMF).[13] This method proceeds in two steps within a single pot.

Caption: Two-step, one-pot synthesis from 2,5-Dimethylfuran.

Experimental Protocol Summary [13]

-

Step 1 (Ring Opening): 2,5-dimethylfuran is subjected to an acid-catalyzed ring-opening reaction using a stoichiometric amount of water and a sub-stoichiometric amount of sulfuric acid. The reaction is heated at 50°C for 24 hours to produce 2,5-hexanedione with a quantitative yield.

-

Step 2 (Paal-Knorr Reaction): Without purification of the intermediate, a primary amine (or ammonia source) is added directly to the reaction mixture. The condensation is carried out as a neat reaction at temperatures ranging from 25°C to 155°C for 2-2.5 hours, yielding the corresponding pyrrole derivative with water as the only co-product.

Reactivity and Applications

2,5-Dimethyl-1H-pyrrole is a valuable intermediate in organic synthesis due to the reactivity of its pyrrole core. The methyl groups at the 2 and 5 positions block reactions at these sites, directing electrophilic substitution to the 3 and 4 positions.

Caption: Role as a versatile precursor in chemical synthesis.

-

Pharmaceutical Synthesis: It serves as a key building block for various active pharmaceutical ingredients (APIs).[14][15] The pyrrole scaffold is a privileged structure found in numerous natural products and FDA-approved drugs.[15]

-

Friedel-Crafts Alkylation: 1,2,5-trisubstituted pyrroles (derived from 2,5-dimethylpyrrole) undergo efficient Sc(OTf)₃-catalyzed Friedel-Crafts-type alkylation reactions with donor-acceptor cyclopropanes to yield 1,2,3,5-tetrasubstituted pyrroles, which are an important class of bioactive compounds.[16]

-

Materials Science: The compound is used to functionalize reinforcing fillers like carbon black for use in high-performance elastomeric composites, such as those for low-rolling-resistance tires.[13][15]

-

Flavoring Agent: It is also used as a flavoring agent or adjuvant in the food industry.[5][7]

Safety and Handling

2,5-Dimethyl-1H-pyrrole is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

Hazards: It is a flammable liquid and vapor (H226).[4] It is toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[4] It also causes skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).

-

Handling Precautions: Use only in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[17] Ground and bond containers during transfer to prevent static discharge.

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and dark place at room temperature.[7]

-

First Aid: In case of exposure, move the victim to fresh air. For skin contact, remove contaminated clothing and rinse skin with water. If swallowed, call a poison center or doctor immediately.[17]

References

- 1. Human Metabolome Database: Showing metabocard for 2,5-Dimethyl-1H-pyrrole (HMDB0032973) [hmdb.ca]

- 2. Showing Compound 2,5-Dimethyl-1H-pyrrole (FDB010960) - FooDB [foodb.ca]

- 3. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 4. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethylpyrrole - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 2,5-Dimethyl-1H-pyrrole | 625-84-3 [chemicalbook.com]

- 7. sdlookchem.com [sdlookchem.com]

- 8. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 9. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 10. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. 2,5-Dimethyl-1H-pyrrole|High-Purity Research Chemical [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2,5-Dimethyl-1H-pyrrole(625-84-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 2,5-Dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of 2,5-Dimethyl-1H-pyrrole (CAS No: 625-84-3), a heterocyclic organic compound. The information presented herein is intended to serve as a vital resource for professionals in research, chemical synthesis, and drug development, offering meticulously compiled data and standardized experimental protocols.

Compound Profile: 2,5-Dimethyl-1H-pyrrole

2,5-Dimethyl-1H-pyrrole is a substituted pyrrole characterized by a five-membered aromatic ring containing one nitrogen atom, with methyl groups attached at positions 2 and 5.[1] It presents as a colorless to yellowish oily liquid with a strong, pungent odor.[2][3] This compound serves as an important intermediate in various organic syntheses.

Molecular Structure:

-

IUPAC Name: 2,5-dimethyl-1H-pyrrole[1]

-

SMILES: Cc1ccc(C)[nH]1

-

InChI Key: PAPNRQCYSFBWDI-UHFFFAOYSA-N[3]

Core Physical Properties

The fundamental physical characteristics of 2,5-Dimethyl-1H-pyrrole are summarized in the table below. These values have been aggregated from multiple reliable sources to provide a comprehensive reference.

| Property | Value | Source(s) |

| Molecular Weight | 95.14 g/mol | [1] |

| Appearance | Colorless to yellowish oily liquid | [2][3] |

| Odor | Strong, pungent odor | [2][3] |

| Melting Point | 6.5 - 8 °C | [2][3][5] |

| Boiling Point | 165 - 171 °C (@ ~740 mmHg) | [1][2][3][6] |

| Density | 0.935 g/mL (at 25 °C) | [2][3] |

| Refractive Index | n20/D 1.505 | [3] |

| Vapor Pressure | 0.8 mmHg | [1] |

| LogP (Octanol/Water Partition Coeff.) | 1.47 | [1][6] |

| Water Solubility | Insoluble / Very low solubility | [2][3] |

| Est. 6704 mg/L (at 25 °C) | [6] | |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [2][3] |

Experimental Protocols & Methodologies

The following sections detail the standardized experimental procedures for determining the key physical properties of 2,5-Dimethyl-1H-pyrrole.

Given that 2,5-Dimethyl-1H-pyrrole has a melting point near room temperature (6.5 - 8 °C), this procedure requires a cooling bath apparatus.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus with cooling capabilities (or a Thiele tube setup with a cooling bath)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature probe

-

Cooling bath (e.g., ice-water or ice-salt mixture)

Procedure:

-

Sample Preparation: Cool a sample of 2,5-Dimethyl-1H-pyrrole until it solidifies completely.

-

Loading: Finely crush the solidified sample and pack it into a capillary tube to a height of 2-3 mm.[7] Ensure the sample is tightly packed by tapping the tube or dropping it through a long glass tube.[8]

-

Apparatus Setup: Place the capillary tube into the melting point apparatus. Ensure the cooling bath is equilibrated at a temperature at least 5-10 °C below the expected melting point.

-

Heating: Begin heating the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last of the solid melts completely (T2).[7] The melting range is reported as T1 - T2.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[9] Simple distillation can be used to determine this temperature for a liquid sample.[10][11]

Apparatus:

-

Round-bottom flask (25 or 50 mL)

-

Distillation head (still head) with a thermometer adapter

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Setup: Assemble the simple distillation apparatus as shown in the workflow diagram. Place 10-15 mL of 2,5-Dimethyl-1H-pyrrole and a few boiling chips into the round-bottom flask.[10]

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor entering the condenser.

-

Heating: Gently heat the flask. The liquid will begin to boil and its vapor will rise.

-

Equilibrium: Observe the temperature. It will rise and then stabilize as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[10]

-

Recording: Record the temperature range over which the liquid distills at a steady rate. Note the atmospheric pressure, as boiling point is pressure-dependent.[12]

Principle: Density is the mass of a substance per unit volume (ρ = m/V). It is determined by measuring the mass of a known volume of the liquid.[13]

Apparatus:

-

Analytical balance

-

Graduated cylinder or volumetric flask (e.g., 10 mL)

-

Pipette for accurate volume transfer

Procedure:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or volumetric flask on an analytical balance. Record this mass (m1).[13]

-

Volume of Liquid: Carefully transfer a precise volume of 2,5-Dimethyl-1H-pyrrole (e.g., 10.0 mL) into the weighed container.

-

Mass of Container + Liquid: Weigh the container with the liquid and record the new mass (m2).[13]

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m2 - m1.

-

Calculate the density: ρ = m_liquid / V_liquid.

-

-

Temperature: Record the ambient temperature, as density is temperature-dependent.

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a general guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[14]

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Setup: Place a known volume of the solvent (e.g., 2 mL of water, ethanol, or ether) into a clean test tube.

-

Addition of Solute: Add a small, measured amount of 2,5-Dimethyl-1H-pyrrole (e.g., 0.1 mL or a few drops) to the solvent.

-

Mixing: Stopper the test tube and shake vigorously (or use a vortex mixer) for 1-2 minutes to facilitate dissolution.

-

Observation: Allow the mixture to stand and observe.

-

Soluble/Miscible: The mixture remains a single, clear liquid phase.

-

Partially Soluble: The mixture is cloudy, or a small amount of the solute has visibly dissolved, but two phases may still be present.

-

Insoluble: Two distinct layers are observed, or the solute remains as undissolved droplets.[15]

-

-

Recording: Record the observation as miscible, partially soluble, or insoluble for each solvent tested.

References

- 1. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sdlookchem.com [sdlookchem.com]

- 3. chembk.com [chembk.com]

- 4. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 5. 2,5-dimethylpyrrole [stenutz.eu]

- 6. Human Metabolome Database: Showing metabocard for 2,5-Dimethyl-1H-pyrrole (HMDB0032973) [hmdb.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 14. scribd.com [scribd.com]

- 15. amherst.edu [amherst.edu]

Synthesis of 2,5-Dimethyl-1H-pyrrole from 2,5-Hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,5-dimethyl-1H-pyrrole from 2,5-hexanedione, a classic example of the Paal-Knorr pyrrole synthesis. This reaction is a fundamental method for constructing the pyrrole ring, a core heterocyclic motif present in numerous pharmaceuticals, natural products, and functional materials.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with ammonia or a primary amine to form a substituted pyrrole.[1][2][3] This method is widely utilized due to its operational simplicity and generally good to excellent yields.[4][5]

Reaction Mechanism

The synthesis of 2,5-dimethyl-1H-pyrrole from 2,5-hexanedione proceeds via the Paal-Knorr reaction mechanism. The currently accepted mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][4][6]

The reaction is initiated by the nucleophilic attack of ammonia (or an amine) on one of the carbonyl groups of the 1,4-dicarbonyl compound.[2] A subsequent intramolecular attack by the nitrogen on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[2] This intermediate then undergoes dehydration, losing two molecules of water, to form the final 2,5-dimethyl-1H-pyrrole product.[2][3] The ring-formation step is considered the rate-determining step of the reaction.[3] While alternative pathways involving an enamine intermediate have been considered, studies have shown that the hemiaminal cyclization is the favored route.[1][5][6]

Experimental Protocols

Several methods have been reported for the synthesis of 2,5-dimethyl-1H-pyrrole from 2,5-hexanedione. Below is a detailed protocol adapted from a well-established procedure using ammonium carbonate.

Method 1: Synthesis using Ammonium Carbonate

This procedure is based on a method described in Organic Syntheses, known for its reliability and high yield.[7]

Materials:

-

2,5-Hexanedione (acetonylacetone) (100 g, 0.88 mol)

-

Ammonium carbonate (200 g, 1.75 mol)

-

Chloroform

-

Anhydrous calcium chloride

-

Nitrogen gas

Equipment:

-

500-cc Erlenmeyer flask

-

Air-cooled reflux condenser (large bore)

-

Water-cooled condenser (large bore)

-

Oil bath

-

Separatory funnel

-

Modified Claisen flask with a fractionating side arm

-

Vacuum distillation apparatus

Procedure:

-

In a 500-cc Erlenmeyer flask fitted with a large-bore, air-cooled reflux condenser, combine 100 g (0.88 mol) of 2,5-hexanedione and 200 g (1.75 mol) of ammonium carbonate lumps.[7]

-

Heat the mixture in an oil bath at 100°C. Continue heating until the effervescence ceases, which typically takes 60 to 90 minutes. During this time, sublimed ammonium carbonate may block the condenser; it should be pushed back into the reaction mixture periodically with a glass rod.[7]

-

Replace the air-cooled condenser with a water-cooled one and gently reflux the mixture for an additional 30 minutes at a bath temperature of 115°C.[7]

-

Cool the reaction mixture. Two layers will form. Separate the upper, yellow layer containing the crude pyrrole.[7]

-

Extract the lower aqueous layer with 15 cc of chloroform and add this extract to the crude pyrrole.[7]

-

Dry the combined product over anhydrous calcium chloride in a tightly stoppered container that has been previously flushed with nitrogen.[7]

-

Purification: Transfer the dried product to a modified Claisen flask. First, remove the chloroform completely under reduced pressure. Then, distill the 2,5-dimethylpyrrole, collecting the fraction at 51–53°C/8 mm Hg or 78–80°C/25 mm Hg.[7]

-

The final product should be stored in a tightly sealed, dark glass container under an inert atmosphere to prevent degradation, as it can turn red upon exposure to air and light.[7]

Expected Yield: 68–72 g (81–86% of the theoretical amount).[7]

Quantitative Data

The yield of 2,5-dimethyl-1H-pyrrole and its N-substituted derivatives can vary significantly based on the chosen amine, catalyst, solvent, and reaction conditions. The following table summarizes data from various reported syntheses.

| Amine/Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ammonium Carbonate | None | Neat | 100-115 | 1.5-2 h | 81-86 | [7] |

| Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52 (recrystallized) | [4] |

| Various primary amines | None | Water | 100 | 2-4 h | Good to Excellent | [8] |

| Glycine | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |

| Various primary amines | None | Neat | 50 | 24 h | 80-95 | [10][11][12] |

| p-Toluidine | CATAPAL 200 (Alumina) | Neat | 60 | 45 min | 68-97 | [13] |

| Various primary amines | ZrOCl₂·8H₂O | Solvent-free | Room Temp | Not specified | High | [14] |

| Various primary amines | Graphene Oxide | Not specified | Not specified | Not specified | Not specified | [8] |

Experimental Workflow

The general workflow for the Paal-Knorr synthesis of 2,5-dimethyl-1H-pyrrole is a straightforward process involving reaction setup, workup, and purification.

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Paal-Knorr Synthesis of Dimethylpyrroles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry, provides a robust and versatile method for the preparation of pyrroles, a critical structural motif in numerous pharmaceuticals, natural products, and advanced materials. This technical guide offers an in-depth exploration of the Paal-Knorr synthesis mechanism specifically for the formation of dimethylpyrroles. It includes a detailed analysis of various catalytic systems, quantitative data on reaction efficiencies, comprehensive experimental protocols, and visualizations of the reaction pathways and workflows.

The Core Mechanism: An Acid-Catalyzed Cascade to Aromaticity

The Paal-Knorr synthesis of pyrroles is fundamentally an acid-catalyzed condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[1] For the synthesis of 2,5-dimethylpyrroles, the required precursor is hexane-2,5-dione. The established mechanism proceeds through the formation of a hemiaminal intermediate, followed by a sequence of cyclization and dehydration steps to yield the aromatic pyrrole ring.[1]

The reaction is initiated by the protonation of one of the carbonyl groups of the hexane-2,5-dione, which enhances its electrophilicity. The primary amine then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequently, an intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group results in a cyclic intermediate. This is followed by two dehydration steps, which ultimately lead to the formation of the stable, aromatic 2,5-dimethylpyrrole ring. The use of ammonia or an ammonia precursor like ammonium acetate or ammonium carbonate results in the formation of the N-unsubstituted 2,5-dimethylpyrrole.[1]

Caption: The acid-catalyzed Paal-Knorr mechanism for the synthesis of N-substituted 2,5-dimethylpyrroles.

Data Presentation: A Comparative Analysis of Synthetic Protocols

The efficiency of the Paal-Knorr synthesis of dimethylpyrroles is significantly influenced by the choice of catalyst, solvent, and reaction conditions. The following tables provide a summary of quantitative data from various studies, offering a comparative overview of different approaches.

Table 1: Synthesis of N-Substituted 2,5-Dimethylpyrroles in Water

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 96 |

| 2 | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 95 |

| 3 | p-Toluidine | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | 98 |

| 4 | p-Anisidine | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 94 |

| 5 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 96 |

| 6 | n-Butylamine | 1-Butyl-2,5-dimethyl-1H-pyrrole | 97 |

| 7 | Cyclohexylamine | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole | 96 |

| 8 | 2-Aminopyridine | 2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole | 75 |

Reaction conditions: Hexane-2,5-dione and amine in water at 100°C.

Table 2: Catalyst Performance in the Synthesis of 2,5-Dimethyl-1-(4-tolyl)-1H-pyrrole

| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| 1 | CATAPAL C-1 (Alumina) | 60 | 45 | 58 |

| 2 | CATALOX Sba-90 (Alumina) | 60 | 45 | 64 |

| 3 | CATALOX Sba-200 (Alumina) | 60 | 45 | 46 |

| 4 | CATAPAL 200 (Alumina) | 60 | 45 | 96 |

| 5 | None | 60 | 45 | 47 |

Reaction conditions: Solvent-free, conventional heating.[2]

Table 3: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles

| Substrate (Amine) | Catalyst | Time (min) | Yield (%) |

| Various primary amines | Acetic acid | 2 - 10 | 65 - 89 |

| Various primary amines | Iodine | 5 | High |

Reaction conditions: Microwave irradiation, typically at 120-150°C.

Experimental Protocols: Detailed Methodologies

The following protocols provide detailed procedures for the synthesis of 2,5-dimethylpyrroles under various conditions.

Protocol 1: Synthesis of 2,5-Dimethyl-1H-pyrrole using Ammonium Carbonate (Conventional Heating)

-

Materials:

-

Hexane-2,5-dione (acetonylacetone) (100 g, 0.88 mol)

-

Ammonium carbonate (200 g, 1.75 mol)

-

-

Procedure:

-

In a 500-cc Erlenmeyer flask equipped with an air-cooled reflux condenser, combine hexane-2,5-dione and ammonium carbonate.

-

Heat the mixture in an oil bath at 100°C until effervescence ceases (approximately 60-90 minutes).

-

Replace the air-cooled condenser with a water-cooled condenser and reflux the mixture gently at a bath temperature of 115°C for an additional 30 minutes.

-

Cool the mixture. The upper, yellow layer of the pyrrole will separate.

-

Separate the upper layer and extract the lower aqueous layer with chloroform (15 cc).

-

Combine the organic layers and dry over anhydrous calcium chloride in a container that has been flushed with nitrogen.

-

Purify the crude product by vacuum distillation to yield 2,5-dimethylpyrrole.

-

Protocol 2: Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole using a Solid Acid Catalyst (Solvent-Free)

-

Materials:

-

Hexane-2,5-dione (1 mmol)

-

Benzylamine (1 mmol)

-

CATAPAL 200 (e.g., 5 mol%)

-

Ethyl acetate

-

Toluene

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, combine hexane-2,5-dione, benzylamine, and CATAPAL 200.[2]

-

Heat the reaction mixture at 60°C for 45 minutes with stirring under solvent-free conditions.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product by adding ethyl acetate (2 x 5 mL) and stirring.

-

Separate the catalyst from the product solution by centrifugation and filtration.

-

The crude product can be further purified by column chromatography if necessary.

-

Protocol 3: Microwave-Assisted Synthesis of N-Aryl-2,5-dimethylpyrroles

-

Materials:

-

Hexane-2,5-dione (1 mmol)

-

Substituted aniline (1 mmol)

-

Glacial acetic acid (catalytic amount)

-

Ethanol

-

-

Procedure:

-

In a microwave reaction vial, combine hexane-2,5-dione and the substituted aniline in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 2-10 minutes).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the Paal-Knorr synthesis and the logical relationship between starting materials and the resulting dimethylpyrrole products.

Caption: A generalized experimental workflow for the Paal-Knorr synthesis of dimethylpyrroles.

Caption: Logical relationships between reactants, conditions, and products in the Paal-Knorr synthesis of dimethylpyrroles.

References

The Reactivity of the Pyrrole Ring in 2,5-Dimethyl-1H-pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyl-1H-pyrrole is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, with methyl groups occupying the highly reactive C2 and C5 positions, fundamentally alters the reactivity of the pyrrole core compared to its unsubstituted parent. This guide provides a comprehensive technical overview of the reactivity of the 2,5-dimethyl-1H-pyrrole ring, focusing on electrophilic substitution, which is redirected to the C3 and C4 positions, cycloaddition reactions where it can function as both a diene and a dienophile, and reactions involving the N-H bond. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to serve as an essential resource for professionals in chemical research and drug development.

Introduction to 2,5-Dimethyl-1H-pyrrole

2,5-Dimethyl-1H-pyrrole, a yellow to orange-yellow liquid or crystalline solid[1], is an aromatic five-membered heterocycle. The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. In the case of 2,5-dimethyl-1H-pyrrole, the presence of electron-donating methyl groups at the α-positions (C2 and C5) further enhances the electron density of the ring. However, these positions are now sterically blocked, forcing the reactivity towards the β-positions (C3 and C4). This predictable regioselectivity makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Core Reactivity of the Pyrrole Ring

The reactivity of 2,5-dimethyl-1H-pyrrole is primarily dictated by its electron-rich nature and the steric hindrance at the C2 and C5 positions. Key reactions include electrophilic aromatic substitution, cycloaddition, and reactions at the nitrogen atom.

Electrophilic Aromatic Substitution

Unlike unsubstituted pyrrole, where electrophilic substitution overwhelmingly occurs at the C2 and C5 positions[3][4], 2,5-dimethyl-1H-pyrrole directs incoming electrophiles to the C3 position. The methyl groups not only block the C2/C5 positions but also have a strong activating effect on the overall nucleophilicity of the pyrrole ring.[5]

Alkylation: Friedel-Crafts type alkylation reactions proceed smoothly at the C3 position. For instance, the alkylation with donor-acceptor cyclopropanes, catalyzed by Sc(OTf)₃, yields C3-alkylated products in high yields.[5] N-substituted 2,5-dimethylpyrroles are competent substrates for these reactions.[5]

Acylation: While pyrroles can be sensitive to the Lewis acids typically used in Friedel-Crafts acylation, leading to polymerization[6], acylation of 2,5-di(2-thienyl)pyrroles (a related structure) at the C3 position has been achieved using acetic anhydride with aluminum chloride, yielding the 3-acetyl derivative in 59% yield.[7]

Nitration: Pyrroles are notoriously sensitive to strong acidic conditions used in typical nitration reactions (e.g., HNO₃/H₂SO₄), which often leads to polymerization or decomposition.[8] Milder nitrating agents, such as acetyl nitrate, are generally preferred for pyrrole nitration.[8][9] For 2,5-dimethylpyrrole, this would be expected to yield 2,5-dimethyl-3-nitropyrrole.

Cycloaddition Reactions

The pyrrole ring can participate as the 4π-electron component in [4+2] cycloaddition (Diels-Alder) reactions.[10][11]

As a Diene: 2,5-dimethylpyrrole can react with potent dienophiles. For example, it undergoes a Diels-Alder reaction with N-arylmaleimides.[12]

As a Dienophile: In an interesting and reportedly unprecedented mode of reactivity for pyrroles, 2,5-dimethylpyrrole can act as a dienophile in hetero-Diels-Alder reactions with electron-deficient o-benzoquinones.[13] This inverse electron demand reaction proceeds to form dihydro[12][13]benzodioxino[2,3-b]pyrrole derivatives.[13]

Reactions at the N-H Bond

The proton on the nitrogen atom can be removed by a base to form a nucleophilic pyrrolide anion. This anion can then be used in various substitution reactions. A primary method for synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-hexanedione with a primary amine.[14] This method is highly efficient and can be performed under neat conditions or in water.

Oxidation

The electron-rich 2,5-dimethylpyrrole ring is susceptible to oxidation. Dye-sensitized photo-oxygenation in methanol has been shown to yield a variety of products, including those resulting from dealkylation and ring modification.[15] Under physiological conditions, 2,5-dimethylpyrrole adducts on proteins can autoxidize, leading to cross-linking.[16]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving 2,5-Dimethyl-1H-pyrrole and its derivatives.

Table 1: Alkylation of N-Substituted 2,5-Dimethylpyrroles

| N-Substituent | Electrophile (Donor-Acceptor Cyclopropane) | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-dimethoxyphenyl | Dimethyl 2-(2-(3,4-dimethoxyphenyl)cyclopropylidene)malonate | Sc(OTf)₃ | CH₂Cl₂ | Dimethyl 2-(2-(3,4-dimethoxyphenyl)-2-(1-(3,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethyl)malonate | 85 | [5] |

| 2-bromophenyl | Dimethyl 2-(2-(3,4-dimethoxyphenyl)cyclopropylidene)malonate | Sc(OTf)₃ | CH₂Cl₂ | Dimethyl 2-(2-(1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,4-dimethoxyphenyl)ethyl)malonate | 90 | [5] |

| n-butyl | Dimethyl 2-(2-(3,4-dimethoxyphenyl)cyclopropylidene)malonate | Sc(OTf)₃ | CH₂Cl₂ | Dimethyl 2-(2-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3,4-dimethoxyphenyl)ethyl)malonate | 83 |[5] |

Table 2: Diels-Alder Reactions of 2,5-Dimethylpyrrole

| Reaction Type | Dienophile/Diene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hetero-Diels-Alder (Inverse Demand) | 3,5-di-tert-butyl-o-benzoquinone | Benzene, RT, 3 h | (3a-cis)-6,8-bis-(1,1-dimethylethyl)-3a,9a-dihydro-2,9a-dimethyl-3H-[12][13]benzodioxino[2,3-b]pyrrole | 32 | [13] |

| Hetero-Diels-Alder (Inverse Demand) | 3-Methoxy-4,6-di-tert-butyl-o-benzoquinone | Benzene, RT, 5 h | Adduct 11 | 60 |[13] |

Table 3: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles

| Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Serinol | Neat | 50 | 2 | 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol | 92 | [17] |

| Ethanolamine | Neat | 155 | 2 | 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-ol | 93 | [17] |

| Octylamine | Neat | 60 | 2 | 1-octyl-2,5-dimethyl-1H-pyrrole | 85 | [17] |

| Aniline | Water | 100 | 8 | 1-phenyl-2,5-dimethyl-1H-pyrrole | 80 | [14] |

| Benzylamine | Water | 100 | 6 | 1-benzyl-2,5-dimethyl-1H-pyrrole | 92 |[14] |

Experimental Protocols

Protocol for C3-Alkylation of 1-(3,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole[5]

-

To a solution of 1-(3,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole (57.8 mg, 0.25 mmol) and dimethyl 2-(2-(3,4-dimethoxyphenyl)cyclopropylidene)malonate (59 mg, 0.20 mmol) in CH₂Cl₂ (2 mL), add Scandium(III) triflate (Sc(OTf)₃, 20 mg, 0.04 mmol, 20.0 mol %).

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of 5–10% EtOAc/hexanes as the eluent.

-

The final product, Dimethyl 2-(2-(3,4-dimethoxyphenyl)-2-(1-(3,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethyl)malonate, is obtained as a colorless oil (89 mg, 85% yield).

Protocol for Hetero-Diels-Alder Reaction with an o-Benzoquinone[13]

-

Dissolve 3-methoxy-4,6-di-tert-butyl-o-benzoquinone (0.5 g, 1.8 mmol) and 2,5-dimethylpyrrole (0.2 g, 2.1 mmol) in benzene (15 mL).

-

Stir the reaction mixture for 5 hours at room temperature.

-

Remove the inorganic material by filtration.

-

Concentrate the filtrate in vacuo.

-

Purify the resulting residue by column chromatography on silica gel.

-

Elution furnishes the adduct (0.53 g, 60%) as a pale yellow viscous oil.

Protocol for Paal-Knorr Synthesis of 1-octyl-2,5-dimethyl-1H-pyrrole[15]

-

In a reaction vessel, mix 2,5-hexanedione (from the ring-opening of 2,5-dimethylfuran) with a stoichiometric amount of octylamine under neat (solvent-free) conditions.

-

Heat the mixture with stirring at 60 °C for 2 hours.

-

Monitor the reaction for the disappearance of starting materials.

-

The product, 1-octyl-2,5-dimethyl-1H-pyrrole, is obtained as a dark brown liquid (85% yield) and can be purified if necessary by standard methods such as distillation or chromatography.

Visualizations of Reaction Pathways and Workflows

Caption: General pathway for electrophilic substitution at the C3 position.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. quora.com [quora.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

2,5-Dimethyl-1H-pyrrole: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1H-pyrrole is a five-membered aromatic heterocycle that serves as a pivotal building block in the landscape of organic synthesis. Its unique electronic properties and reactivity make it a valuable precursor for a diverse array of complex molecules, with significant applications in medicinal chemistry, materials science, and the synthesis of fine chemicals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2,5-dimethyl-1H-pyrrole, with a focus on quantitative data, detailed experimental protocols, and the logical relationships governing its chemical transformations.

Chemical and Physical Properties

2,5-Dimethyl-1H-pyrrole is a colorless to pale yellow liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 625-84-3 | [1] |

| Molecular Formula | C₆H₉N | [1] |

| Molecular Weight | 95.14 g/mol | [1] |

| Boiling Point | 165 °C at 740 mmHg | [1] |

| Melting Point | 6.5 °C | [1] |

| Density | 0.935 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.505 | [1] |

Synthesis of 2,5-Dimethyl-1H-pyrrole

The most common and efficient method for the synthesis of 2,5-dimethyl-1H-pyrrole is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound, hexane-2,5-dione, with ammonia or a primary amine.

Caption: Paal-Knorr synthesis of 2,5-dimethyl-1H-pyrrole.

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1H-pyrrole[1]

Materials:

-

Hexane-2,5-dione (acetonylacetone) (0.88 mole)

-

Ammonium carbonate (1.75 moles)

-

Chloroform

Procedure:

-

A mixture of hexane-2,5-dione and ammonium carbonate is heated in an oil bath at 100 °C until the effervescence ceases (approximately 60-90 minutes).

-

The reaction mixture is then fitted with a water-cooled condenser and gently refluxed at a bath temperature of 115 °C for an additional 30 minutes.

-

After cooling, the upper yellow layer containing the 2,5-dimethyl-1H-pyrrole is separated.

-

The lower aqueous layer is extracted with chloroform, and the extract is combined with the crude product.

-

The chloroform is removed by distillation under reduced pressure.

-

The crude 2,5-dimethyl-1H-pyrrole is purified by vacuum distillation, collecting the fraction at 51–53 °C/8 mmHg or 78–80 °C/25 mmHg.

Yield: 81–86%

Reactivity and Key Reactions

The pyrrole ring is electron-rich, making it highly susceptible to electrophilic attack. The methyl groups at the 2- and 5-positions in 2,5-dimethyl-1H-pyrrole direct electrophilic substitution to the 3- and 4-positions. However, reactions at the nitrogen atom and cycloaddition reactions are also important transformations.

Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrrole ring, typically at the 3-position, using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Caption: Vilsmeier-Haack formylation of 2,5-dimethyl-1H-pyrrole.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [2]

Materials:

-

2,5-Dimethyl-1H-pyrrole (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) (1.5 equiv)

-

Sodium acetate (NaOAc) (5.6 equiv)

-

Diethyl ether (Et₂O)

-

Water

Procedure:

-

To a solution of 2,5-dimethyl-1H-pyrrole in DMF, the Vilsmeier reagent is added at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours (e.g., 6.5 hours).

-

A solution of sodium acetate in water is added at 0 °C, and the mixture is stirred for a short period (e.g., 10 minutes).

-

The reaction mixture is diluted with water and extracted with diethyl ether.

-

The organic layer is washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄).

-

After filtration, the solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

Yield: Typically high, around 77% for similar substrates.[2]

Friedel-Crafts Acylation: This reaction introduces an acyl group at the 3-position of the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. Recent methods have also employed nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[3]

Condensation Reactions

2,5-Dimethyl-1H-pyrrole readily undergoes condensation reactions with aldehydes and ketones, leading to the formation of dipyrromethanes, which are key intermediates in the synthesis of porphyrins and related macrocycles.

Condensation with Benzaldehyde:

Caption: Condensation of 2,5-dimethyl-1H-pyrrole with benzaldehyde.

Experimental Protocol: Synthesis of a Dipyrromethane Intermediate [4]

Materials:

-

2,5-Dimethyl-1H-pyrrole

-

Aldehyde (e.g., benzaldehyde) (1 mmol)

-

Boron trifluoride etherate (BF₃·Et₂O) (catalytic amount)

-

Chloroform (CHCl₃)

-

0.1 M aqueous Sodium Hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

The aldehyde is dissolved in an excess of 2,5-dimethyl-1H-pyrrole under an inert atmosphere (e.g., Argon).

-

A catalytic amount of BF₃·Et₂O is added, and the reaction mixture is stirred at room temperature for about 30 minutes.

-

The reaction mixture is extracted with chloroform.

-

The organic layer is washed with 0.1 M aqueous NaOH and water, then dried over MgSO₄.

-

The solvent is evaporated to yield the crude product, which is then purified by silica gel column chromatography.

Cycloaddition Reactions

While the aromaticity of the pyrrole ring makes it less reactive as a diene in Diels-Alder reactions compared to furan or thiophene, such reactions can occur, particularly with highly reactive dienophiles. These reactions are often reversible.[5] The use of 2,5-dimethyl-1H-pyrrole in [3+2] cycloadditions is also a viable strategy for the synthesis of more complex heterocyclic systems.

Applications of 2,5-Dimethyl-1H-pyrrole in Synthesis

Pharmaceutical Synthesis

2,5-Dimethyl-1H-pyrrole is a key structural motif in a variety of pharmacologically active compounds. A prominent example is its use in the synthesis of a key intermediate for Atorvastatin (Lipitor®), a widely prescribed cholesterol-lowering drug.[6][7][8][9][10] The synthesis involves a Paal-Knorr reaction to construct the central pyrrole core of the molecule.

Caption: Synthesis of an Atorvastatin intermediate.

Table of Yields for N-Substituted 2,5-Dimethylpyrroles via Paal-Knorr Synthesis

| Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline | p-toluenesulfonic acid | Toluene | Reflux | 2h | 85 | [11] |

| Benzylamine | None | Water | 100 | 15 min | 98 | [11] |

| 4-Nitroaniline | None | Water | 100 | 15 min | 96 | [11] |

| 4-Methoxyaniline | None | Water | 100 | 15 min | 95 | [11] |

| Serinol | H₂SO₄ (cat.) | Neat | 50 | 2.5h | 92 | [12] |

| Cysteamine | H₂SO₄ (cat.) | Neat | 155 | 2h | 93 | [12] |

Synthesis of Functional Materials

Conductive Polymers: 2,5-Dimethyl-1H-pyrrole can be polymerized to form polypyrrole derivatives. The methyl groups can enhance the solubility and processability of the resulting conductive polymers, making them suitable for applications in electronics, sensors, and biomedical devices.[13][14] The polymerization is typically achieved through chemical or electrochemical oxidation.

BODIPY Dyes: 2,5-Dimethyl-1H-pyrrole is a common building block for the synthesis of BODIPY (boron-dipyrromethene) dyes. These fluorescent dyes are known for their sharp absorption and emission peaks, high quantum yields, and excellent photostability. They are synthesized by the condensation of two equivalents of a pyrrole derivative with an aldehyde or acid chloride, followed by complexation with a boron source.[1][7][15][16]

Experimental Protocol: Mechanochemical Synthesis of a BODIPY Dye [7]

Materials:

-

2,4-Dimethylpyrrole (2.0 equiv)

-

Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 equiv)

-

Trifluoroacetic acid (TFA) (catalytic amount, a few drops)

-

p-Chloranil (oxidant)

-

Triethylamine (Et₃N)

-

Boron trifluoride etherate (BF₃·OEt₂)

Procedure:

-

The aldehyde and 2,4-dimethylpyrrole are mixed in a mortar and ground with a pestle.

-

A few drops of TFA are added while grinding continues for about 30 seconds.

-

p-Chloranil is added, and the mixture is ground further.

-

Triethylamine is added, followed by BF₃·OEt₂, with continuous grinding. The entire sequence is typically completed within 5 minutes.

-

The resulting crude BODIPY dye is then purified by column chromatography.

Conclusion

2,5-Dimethyl-1H-pyrrole has established itself as a cornerstone in modern organic synthesis. Its accessibility through the robust Paal-Knorr synthesis and its versatile reactivity allow for the construction of a wide range of valuable molecules. From life-saving pharmaceuticals like Atorvastatin to advanced functional materials such as conductive polymers and fluorescent dyes, the applications of this humble building block continue to expand. This guide has provided a detailed overview of its synthesis, key reactions, and applications, equipping researchers and professionals with the necessary knowledge to effectively utilize 2,5-dimethyl-1H-pyrrole in their synthetic endeavors. The continued exploration of its reactivity, particularly in the realm of cycloadditions and regioselective functionalization, promises to unlock even more innovative applications in the future.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate | C20H17NO4 | CID 643578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 9. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 11. mdpi.com [mdpi.com]

- 12. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jk-sci.com [jk-sci.com]

- 16. par.nsf.gov [par.nsf.gov]

Methodological & Application

Synthesis of N-Substituted 2,5-Dimethylpyrroles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2,5-dimethylpyrroles, a critical scaffold in medicinal chemistry and materials science. The methodologies outlined below are based on established and innovative chemical transformations, emphasizing efficiency, sustainability, and substrate scope.

Introduction

N-substituted 2,5-dimethylpyrroles are prevalent structural motifs in a wide array of biologically active compounds and functional materials. Their synthesis is a cornerstone of many drug discovery and development programs. The most reliable and widely employed method for their preparation is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione, with a primary amine.[1][2][3] This document details several protocols for this transformation, including classical methods and modern variations that offer improved reaction conditions and yields.

Core Synthesis Methodologies

The primary route to N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. This reaction can be performed under various conditions, including catalyst-free in water, or utilizing catalysts such as graphene oxide, alumina, or iodine.[2][4] Microwave-assisted protocols have also been developed to significantly reduce reaction times.[1][5][6]

A key variation involves the use of 2,5-dimethoxytetrahydrofuran as a precursor to the 1,4-dicarbonyl compound, which readily hydrolyzes in situ to 2,5-hexanedione.[1][3] This approach is particularly useful in microwave-assisted, solvent-free reactions.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis in Water (Catalyst-Free)

This environmentally friendly method utilizes water as a solvent and proceeds without the need for a catalyst.[4] It is effective for the reaction of 2,5-hexanedione with both aliphatic and aromatic primary amines.

Procedure:

-

In a round-bottom flask, combine 2,5-hexanedione (1.0 mmol) and the desired primary amine (1.0 mmol).

-

Add 5 mL of water to the mixture.

-

Heat the reaction mixture to 100°C and stir for the time indicated in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Table 1: Catalyst-Free Paal-Knorr Synthesis in Water [4]

| Entry | Amine | Time (h) | Yield (%) |

| 1 | Aniline | 5 | 85 |

| 2 | 4-Methylaniline | 5 | 88 |

| 3 | 4-Methoxyaniline | 6 | 82 |

| 4 | 4-Chloroaniline | 6 | 80 |

| 5 | Benzylamine | 3 | 95 |

| 6 | n-Butylamine | 3 | 98 |

Protocol 2: Alumina (CATAPAL 200) Catalyzed Solvent-Free Synthesis

This protocol offers a highly efficient and solvent-free method for the Paal-Knorr reaction using a commercially available and reusable alumina catalyst.[2][7]

Procedure: [7]

-

In a reaction vial, mix 2,5-hexanedione (1.0 mmol), the primary amine (1.0 mmol), and 40 mg of CATAPAL 200 alumina.

-

Heat the solvent-free mixture at 60°C for 45 minutes.[7]

-

Monitor the reaction by TLC.

-

After completion, extract the product with ethyl acetate (2 x 5 mL).[7]

-

Separate the catalyst by centrifugation and filtration.[7]

-

Wash the catalyst with ethyl acetate for reuse.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

Purify the product by flash column chromatography.

Table 2: Alumina-Catalyzed Solvent-Free Synthesis of N-Substituted 2,5-Dimethylpyrroles [2][7]

| Entry | Amine | Yield (%) |

| 1 | Aniline | 73 |

| 2 | 4-Toluidine | 96 |

| 3 | 4-Methoxyaniline | 97 |

| 4 | 4-Fluoroaniline | 92 |

| 5 | 4-Chlorobenzylamine | 85 |

| 6 | Benzo[d]thiazol-2-amine | 88 |

Protocol 3: Microwave-Assisted Iodine-Catalyzed Synthesis from 2,5-Dimethoxytetrahydrofuran

This rapid, solvent-free method utilizes microwave irradiation and a catalytic amount of molecular iodine, starting from 2,5-dimethoxytetrahydrofuran.[1][3]

Procedure: [1]

-

In a microwave-safe vessel, combine the amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and iodine (5 mol%).[1]

-

Irradiate the mixture in a CEM automated microwave oven according to the parameters specified in Table 3.[1]

-

Monitor the reaction to completion using TLC.

-

After cooling, add diethyl ether (10 mL) to the reaction mixture.[1]

-

Filter the mixture to remove any solid byproducts.

-

Wash the filtrate with a saturated solution of sodium thiosulfate to remove excess iodine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

Table 3: Microwave-Assisted Iodine-Catalyzed Synthesis [1]

| Entry | Amine | Power (W) | Temp (°C) | Time (min) | Yield (%) |

| 1 | Aniline | 150 | 120 | 5 | 98 |

| 2 | 4-Methoxyaniline | 150 | 120 | 5 | 95 |

| 3 | 4-Nitroaniline | 150 | 120 | 5 | 92 |

| 4 | Adamantan-1-amine | 150 | 120 | 10 | 85 |

| 5 | Pyren-1-amine | 200 | 150 | 15 | 82 |

Logical Workflow and Diagrams

The synthesis of N-substituted 2,5-dimethylpyrroles generally follows a straightforward logical workflow, which can be visualized using the diagram below. The key decision points involve the choice of starting material (2,5-hexanedione or its precursor) and the reaction conditions (conventional heating vs. microwave, catalyzed vs. uncatalyzed, solvent vs. solvent-free).

Caption: General workflow for the synthesis of N-substituted 2,5-dimethylpyrroles.

The Paal-Knorr reaction mechanism proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. A plausible mechanism for the acid-catalyzed reaction is depicted below.

References

- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Versatility of 2,5-Dimethyl-1H-pyrrole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1H-pyrrole is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds. Its unique chemical properties allow for diverse functionalization, leading to the development of derivatives with a broad spectrum of biological activities. These activities include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antiviral properties. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 2,5-Dimethyl-1H-pyrrole derivatives, intended to guide researchers in the exploration of this privileged scaffold for drug discovery.

Application Notes

The 2,5-dimethyl-1H-pyrrole core is a key constituent in numerous bioactive molecules. Its derivatives have been extensively investigated for various therapeutic applications.

Anticancer Activity: A significant area of application for 2,5-dimethyl-1H-pyrrole derivatives is in oncology. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis. Furthermore, some derivatives have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Antimicrobial Activity: Derivatives of 2,5-dimethyl-1H-pyrrole have demonstrated potent activity against various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the specific substituents on the pyrrole ring, which can be tailored to enhance potency and spectrum of activity. These compounds represent a promising avenue for the development of new antibiotics and antifungals, which is of critical importance in the face of rising antimicrobial resistance.

Anti-inflammatory Activity: Certain 2,5-dimethyl-1H-pyrrole derivatives have been investigated for their anti-inflammatory properties. The mechanism underlying this activity can involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokine production.

Data Presentation

The following tables summarize the quantitative biological activity data for representative 2,5-Dimethyl-1H-pyrrole derivatives.

Table 1: Anticancer Activity of 2,5-Dimethyl-1H-pyrrole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Marinopyrrole A | HCT-116 (Colon) | Cytotoxicity | 9.0 | [1] |

| Marinopyrrole B | HCT-116 (Colon) | Cytotoxicity | 9.0 | [1] |

| Marinopyrrole C | HCT-116 (Colon) | Cytotoxicity | 0.39 | [1] |

| Pyrrolomycin C | HCT-116 (Colon) | Cytotoxicity | 0.8 | [1] |

| Pyrrolomycin C | MCF7 (Breast) | Cytotoxicity | 1.5 | [1] |

| Hydrazone 1C | SH-4 (Melanoma) | Antiproliferative | 44.63 ± 3.51 | [2] |

| Pyrrolo[2,3-d]pyrimidine 5k | HepG2 (Liver) | Cytotoxicity | 29-59 | [3] |

| Pyrrolo[2,3-d]pyrimidine 5k | EGFR Kinase | Kinase Inhibition | 0.04-0.204 | [3] |

| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR-2 Kinase | Kinase Inhibition | 0.04-0.204 | [3] |

Table 2: Antimicrobial Activity of 2,5-Dimethyl-1H-pyrrole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs | Mycobacterium tuberculosis H37Rv | 1-4 | [4] |

| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides | Staphylococcus aureus | 5.0 - 33.8 | [5] |

| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides | Escherichia coli | 5.0 - 33.8 | [5] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 | [5] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [5] |

Experimental Protocols

I. Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole (Paal-Knorr Synthesis)

This protocol describes a classic and efficient method for the synthesis of N-substituted 2,5-dimethyl-1H-pyrroles.

Materials:

-

Hexane-2,5-dione

-

Aniline

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

0.5 M Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 186 mg (2.0 mmol) of aniline and 228 mg (2.0 mmol) of hexane-2,5-dione.

-

Add 0.5 mL of methanol and one drop of concentrated HCl to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the flask in an ice bath.

-

Add 5.0 mL of 0.5 M HCl to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Caption: Workflow for the Paal-Knorr synthesis of a 2,5-dimethyl-1H-pyrrole derivative.

II. In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of 2,5-dimethyl-1H-pyrrole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-